Cas no 1354015-29-4 (Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester)

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group and a hydroxyethyl substituent. This compound is valuable in synthetic organic chemistry, particularly in the preparation of pharmacologically active intermediates. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions, while the hydroxyethyl side chain offers versatility for further functionalization. Its stereospecific (S)-configuration ensures precise control in asymmetric synthesis. The compound’s well-defined structure and reactive handles make it suitable for applications in medicinal chemistry and drug development, particularly in the synthesis of chiral amines and heterocyclic scaffolds.
Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester structure
1354015-29-4 structure
Product Name:Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
CAS No:1354015-29-4
MF:C14H28N2O3
MW:272.383724212646
CID:2163559
Update Time:2025-08-05

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • Ethyl-[(s)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
    • (S)-tert-Butyl ethyl(1-(2-hydroxyethyl)piperidin-3-yl)carbamate
    • AM96487
    • ethyl [(S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamic acid tert-butyl ester
    • Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
    • Inchi: 1S/C14H28N2O3/c1-5-16(13(18)19-14(2,3)4)12-7-6-8-15(11-12)9-10-17/h12,17H,5-11H2,1-4H3/t12-/m0/s1
    • InChI Key: INVANCCBUSPUNE-LBPRGKRZSA-N
    • SMILES: O(C(C)(C)C)C(N(CC)[C@@H]1CN(CCO)CCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 289
  • Topological Polar Surface Area: 53

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
083082-500mg
Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
1354015-29-4
500mg
£854.00 2022-03-01
Chemenu
CM498744-1g
(S)-tert-Butylethyl(1-(2-hydroxyethyl)piperidin-3-yl)carbamate
1354015-29-4 97%
1g
$1695 2022-09-03

Additional information on Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester: A Comprehensive Overview

The compound with CAS No. 1354015-29-4, known as Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which includes a piperidine ring, a hydroxethyl group, and a tert-butyl ester moiety. The (S)-configuration at the piperidine nitrogen adds a layer of stereochemical complexity, making it a valuable compound for studying enantioselective reactions and drug design.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern methodologies such as asymmetric catalysis and microwave-assisted synthesis. These techniques have not only improved the yield but also enhanced the purity of the compound, making it more suitable for downstream applications in drug discovery and development.

One of the most promising applications of Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester lies in its potential as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in constructing complex molecular frameworks, particularly in the development of peptide mimetics and small-molecule inhibitors. For instance, studies have demonstrated its utility in designing inhibitors targeting key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The tert-butyl ester group within the molecule plays a crucial role in modulating its physical properties, such as solubility and stability. This feature makes it an attractive candidate for formulation development in pharmaceuticals, where precise control over drug delivery is essential. Moreover, the presence of the hydroxethyl group introduces hydrophilic characteristics, which can enhance the compound's ability to interact with biological systems.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided critical insights into its structural integrity and stereochemistry, ensuring that it meets rigorous quality standards required for preclinical studies.

In conclusion, Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester stands as a testament to the ingenuity of modern chemical synthesis and its application in drug discovery. Its unique structure and versatile functional groups position it as a valuable tool for researchers aiming to develop innovative therapeutic agents.

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